molecular formula C13H13BrN4O2 B2977444 2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2319786-72-4

2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2977444
CAS No.: 2319786-72-4
M. Wt: 337.177
InChI Key: MMKXWDZZIRBXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS Number: 2319786-72-4) is a chemical compound with the molecular formula C13H13BrN4O2 and a molecular weight of 337.17 g/mol . This complex small molecule features a 2H-1,2,3-triazole moiety linked to an azetidine ring, which is further connected to a 2-bromo-5-methoxyphenyl group via a carbonyl bridge. Its calculated properties include a topological polar surface area of 60.2 Ų and an XLogP3 value of 1.8, indicating moderate lipophilicity . The 1,2,3-triazole core present in this compound is a privileged scaffold in medicinal chemistry and drug discovery. This five-membered heterocyclic ring is known for its ability to interact with diverse biological targets through hydrogen bonding, dipole-dipole interactions, and π-stacking . Research indicates that 1,2,3-triazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antifungal, antibiotic, anticancer, and antiviral properties . Specifically, 1,2,3-triazole hybrids have recently been investigated as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for neurodegenerative disease research . The presence of the azetidine ring, a four-membered nitrogen heterocycle, further enhances the three-dimensional complexity and potential for target engagement, as similar azetidine-containing scaffolds have been utilized in the development of inhibitors for enzymes like monoacylglycerol lipase (MAGL) . This product is offered as a high-purity reference standard for research applications exclusively. It is intended for use in chemical biology, medicinal chemistry, and pharmaceutical research, including as a building block for novel bioactive molecules, a reference standard for analytical method development, or a starting point for structure-activity relationship studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2/c1-20-10-2-3-12(14)11(6-10)13(19)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKXWDZZIRBXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 5-methoxybenzoyl chloride to obtain 2-bromo-5-methoxybenzoyl chloride. This intermediate is then reacted with azetidine to form the azetidin-3-yl derivative. The final step involves the cyclization of the azetidin-3-yl derivative with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The azetidine and triazole rings can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for triazole formation, brominating agents for introducing the bromine atom, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below highlights key structural differences between the target compound and related triazole derivatives:

Compound Name & Source Core Structure Substituents Notable Features
Target Compound 2H-1,2,3-triazole + azetidine 2-Bromo-5-methoxybenzoyl Ortho-bromo and para-methoxy on benzoyl; azetidine enhances rigidity
5c () 2H-1,2,3-triazole 2-Bromophenyl + azidomethyl Ortho-bromo but lacks azetidine; azide group may confer reactivity
9c () 1,2,3-triazole + thiazole 4-Bromophenyl-thiazole Para-bromo on thiazole; broader π-system may alter binding
3h () 1H-1,2,3-triazole Naphthalen-2-yloxy + trifluoromethyl Trifluoromethyl enhances lipophilicity; naphthyl group for π-π stacking
Ethyl 2-oxoacetate derivative () 1H-1,2,3-triazole 3-Methylbutyl + phenyl Aliphatic chain increases flexibility; ester group for polarity modulation

Key Observations :

  • Bromine Position : The target compound’s ortho-bromo substituent (vs. para in 9c) may create steric hindrance or stronger halogen bonds in target interactions .
  • Azetidine vs.
  • Methoxy Group: The para-methoxy in the target compound improves solubility compared to non-polar substituents like trifluoromethyl in 3h .

Spectroscopic and Physical Properties

While specific data for the target compound are unavailable, comparisons can be inferred:

  • IR Spectroscopy : Expected peaks include C=O stretch (~1680 cm⁻¹) from the benzoyl group and N-H/N-Br stretches (~530 cm⁻¹), aligning with and .
  • NMR : The azetidine’s protons would appear as distinct multiplets (δ 3.5–4.5 ppm), while the triazole’s H-5 proton resonates near δ 8.0 ppm ().
  • Mass Spectrometry : A molecular ion peak near m/z 420–450 is anticipated, considering the bromine isotope pattern.

Stability and Reactivity

  • Azetidine Strain : The four-membered ring’s strain may increase susceptibility to ring-opening reactions under acidic conditions.
  • Bromine Reactivity : The ortho-bromo group could participate in Suzuki-Miyaura cross-coupling for further derivatization .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, and how are intermediates characterized? A1: The compound can be synthesized via a multi-step approach:

  • Step 1: Synthesis of the azetidine core. For example, azetidin-3-yl derivatives are often prepared via cyclization of β-amino alcohols or via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties .
  • Step 2: Functionalization with 2-bromo-5-methoxybenzoyl chloride. This involves nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, TEA as base) .
  • Intermediate Characterization:
    • NMR: Confirm regioselectivity of triazole formation (1,4- vs. 1,5-substitution) using 1H^1H- and 13C^{13}C-NMR. For example, triazole protons typically resonate at δ 7.5–8.5 ppm .
    • IR: Validate carbonyl (C=O) stretching (~1680–1720 cm1^{-1}) and triazole C-N stretches (~1450 cm1^{-1}) .
    • Elemental Analysis: Ensure purity (>95%) by matching calculated and observed C, H, N percentages .

Advanced Synthetic Optimization

Q2: How can regioselectivity challenges in triazole formation be resolved during synthesis? A2: Regioselectivity in triazole synthesis (1,4- vs. 1,5-isomers) is critical. Key strategies include:

  • Catalyst Choice: Cu(I) catalysts (e.g., CuBr) favor 1,4-triazoles via CuAAC, while Ru catalysts yield 1,5-isomers .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity. For example, DMF increases Cu(I) solubility, improving regiocontrol .
  • Monitoring: Use TLC (Rf comparison) or 1H^1H-NMR to track isomer ratios during reaction progression .

Structural Confirmation via Crystallography

Q3: What crystallographic methods are suitable for resolving ambiguities in molecular geometry? A3: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection: Use SHELX programs (e.g., SHELXL for refinement) to solve structures. The bromine atom’s high electron density aids phasing .
  • Key Parameters:
    • Bond angles in the azetidine ring (e.g., ~90° for sp3^3-hybridized N).
    • Dihedral angles between triazole and benzoyl groups to assess planarity .
  • Case Study: Similar compounds (e.g., brominated triazoles) show deviations in torsion angles due to steric hindrance from the bromo substituent .

Biological Activity Profiling

Q4: How can researchers design assays to evaluate the antifungal or antibacterial potential of this compound? A4: Follow these steps:

  • Target Selection: Prioritize enzymes with triazole-binding pockets (e.g., fungal lanosterol 14α-demethylase for antifungal activity) .
  • In Vitro Assays:
    • MIC Testing: Use broth microdilution against Candida spp. or Aspergillus spp., comparing to fluconazole as a control .
    • Enzyme Inhibition: Measure IC50_{50} via UV-Vis spectroscopy using reconstituted CYP51 enzymes .
  • Data Interpretation: Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends .

Addressing Spectral Data Contradictions

Q5: How should discrepancies between NMR and computational data (e.g., DFT-predicted vs. observed shifts) be analyzed? A5:

  • Step 1: Verify experimental conditions (e.g., solvent, temperature). For example, DMSO-d6_6 induces proton exchange broadening in NH groups .
  • Step 2: Compare with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G** level). Adjust for solvent effects using PCM models .
  • Case Example: A 0.3 ppm deviation in triazole proton shifts may arise from π-stacking interactions not modeled in DFT .

Computational Modeling for Mechanism Elucidation

Q6: What computational approaches can predict the compound’s reactivity in biological systems? A6:

  • Docking Studies: Use AutoDock Vina to simulate binding to fungal CYP51. The bromine atom may occupy hydrophobic pockets, enhancing affinity .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. High RMSD values (>2 Å) suggest poor target engagement .
  • QM/MM: Combine quantum mechanics (for active site) and molecular mechanics (for protein) to model electron transfer during enzyme inhibition .

Stability and Degradation Analysis

Q7: How can researchers evaluate hydrolytic stability of the azetidine-triazole scaffold? A7:

  • Accelerated Stability Testing: Incubate at pH 1–13 (37°C) and monitor degradation via HPLC. Azetidines are prone to ring-opening under acidic conditions .
  • Degradation Pathways:
    • Acidic: Protonation of azetidine N, leading to ring cleavage.
    • Basic: Hydrolysis of the benzoyl ester .
  • Mitigation: Introduce electron-donating groups (e.g., methoxy) to stabilize the azetidine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.